molecular formula C18H21ClN2O4S B12345651 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide

2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12345651
M. Wt: 396.9 g/mol
InChI Key: MOYOYZXJTATLJW-UHFFFAOYSA-N
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Description

2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonamido group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-chlorobenzene with methanesulfonyl chloride to form 2-chlorophenyl methanesulfonate. This intermediate is then reacted with 4-aminophenyl acetamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced techniques such as continuous flow synthesis to further optimize the production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated phenyl derivatives.

Scientific Research Applications

2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide has a wide range of applications

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-25-11-10-20-18(22)12-14-6-8-16(9-7-14)21-26(23,24)13-15-4-2-3-5-17(15)19/h2-9,21H,10-13H2,1H3,(H,20,22)

InChI Key

MOYOYZXJTATLJW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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